1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
Overview
Description
1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 2,6-dimethylmorpholine-4-carbonyl chloride with 3-methyl-1H-imidazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds .
Scientific Research Applications
1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine-4-carbonyl chloride: A precursor in the synthesis of the target compound.
3-Methyl-1H-imidazole: Another precursor used in the synthesis.
Other imidazolium salts: Compounds with similar imidazolium ion structures but different substituents.
Uniqueness
1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide stands out due to its combination of a morpholine ring and an imidazolium ion, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-methylimidazol-3-ium-1-yl)methanone;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N3O2.HI/c1-9-6-14(7-10(2)16-9)11(15)13-5-4-12(3)8-13;/h4-5,8-10H,6-7H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUDQLKDUVNBCQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)N2C=C[N+](=C2)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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